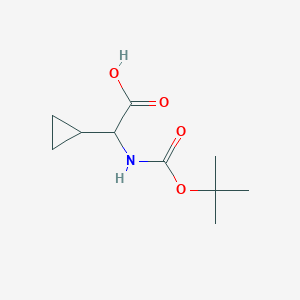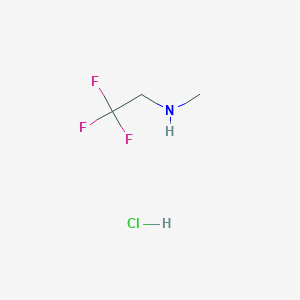
5-(Bromomethyl)-1H-indazole hydrobromide
Descripción general
Descripción
5-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of a bromomethyl group at the 5-position of the indazole ring suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications.
Synthesis Analysis
The synthesis of brominated indazole derivatives is not directly described in the provided papers. However, similar brominated heterocyclic compounds have been synthesized using various routes. For instance, 4,5-dibromo-1H-1,2,3-triazole was synthesized and further reacted with different chloromethyl ethers to yield products substituted at the nitrogen atoms . Another related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated indazole derivatives can be complex and is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths and angles . Similar analytical techniques would likely be employed to elucidate the molecular structure of 5-(Bromomethyl)-1H-indazole hydrobromide.
Chemical Reactions Analysis
Brominated heterocycles, such as those described in the papers, can undergo various chemical reactions. The presence of a bromomethyl group indicates that 5-(Bromomethyl)-1H-indazole hydrobromide could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile . This reactivity could be exploited to create a wide range of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)-1H-indazole hydrobromide would include its melting point, solubility, stability, and reactivity. These properties are essential for handling the compound and predicting its behavior in various environments. While the papers do not provide specific data on this compound, they do discuss the properties of similar brominated compounds. For example, the physicochemical properties of new S-derivatives of a brominated triazole were investigated, including their reactivity and potential antibacterial activity . These studies can give insights into the properties that might be expected for 5-(Bromomethyl)-1H-indazole hydrobromide.
Aplicaciones Científicas De Investigación
Catalytic Properties in Polymerization and Coupling Reactions
The synthesis of ligands like 3,5-bis(indazol-2-ylmethyl)toluene from 5-(Bromomethyl)-1H-indazole hydrobromide, and their subsequent reaction with palladium(II) compounds, has shown utility in catalyzing ethylene polymerization and C–C coupling reactions. The prepared palladium(II) complexes exhibit significant catalytic activity, demonstrating the importance of 5-(Bromomethyl)-1H-indazole hydrobromide in synthesizing catalysts for polymer and coupling reactions (Hurtado et al., 2010).
Synthesis of Novel Derivatives via Amine Coupling
5-(Bromomethyl)-1H-indazole hydrobromide serves as a precursor in the synthesis of novel indazole derivatives through Buchwald reactions with a range of amines. This process highlights its role in the development of new chemical entities, potentially with varied biological activities (Slade et al., 2009).
Development of Ligands and Complexes
Research involving the reaction of 5-(Bromomethyl)-1H-indazole hydrobromide with other compounds to form ligands and complexes is essential for creating materials with potential applications in catalysis, pharmaceuticals, and materials science. For example, complexes formed from reactions involving 5-(Bromomethyl)-1H-indazole hydrobromide can be used in various catalytic and binding applications, showcasing the compound's versatility in synthesizing new materials (Ye et al., 2013).
Enabling Synthesis of Hyperbranched Polyelectrolytes
The synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide, closely related to 5-(Bromomethyl)-1H-indazole hydrobromide, illustrates the utility of bromomethylated compounds in creating novel polymeric materials. These materials have potential applications in various fields, including water purification, drug delivery, and as components in electronic devices (Monmoton et al., 2008).
Role in Synthesis of Potent MAO-B Inhibitors
Compounds synthesized using 5-(Bromomethyl)-1H-indazole hydrobromide as a starting material or intermediate have been found to act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in the treatment of neurological disorders. Such research underscores the potential pharmaceutical applications of derivatives synthesized from 5-(Bromomethyl)-1H-indazole hydrobromide, contributing to drug discovery efforts (Tzvetkov et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring . Indazole derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromomethyl group might also play a role in the compound’s interaction with its targets, possibly through covalent bonding or other types of chemical interactions .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-(Bromomethyl)-1H-indazole hydrobromide are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Indazole derivatives can have various effects at the molecular and cellular level, such as modulating signal transduction pathways or affecting cellular proliferation .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-1H-indazole hydrobromide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues .
Propiedades
IUPAC Name |
5-(bromomethyl)-1H-indazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGDURSCZOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627374 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1H-indazole hydrobromide | |
CAS RN |
192369-93-0 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)



![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)




